methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate
Description
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is a halogenated indole derivative featuring a bromo substituent at position 5, fluorine atoms at positions 4 and 6, and a methyl ester group at position 3 of the indole scaffold. This compound is commercially available in quantities ranging from 100 mg to 10 g, as noted in supplier catalogs .
The presence of electron-withdrawing groups (Br, F) and the ester moiety likely influence its reactivity, making it a candidate for further functionalization via cross-coupling reactions or nucleophilic substitutions. However, detailed experimental data on its synthesis or biological activity are absent in the provided sources.
Properties
IUPAC Name |
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)4-3-14-6-2-5(12)8(11)9(13)7(4)6/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSARQORXOTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C(=C21)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate typically involves the following key steps:
- Halogenation : Introduction of bromine at the 5-position of the indole ring.
- Fluorination : Selective fluorination at the 4- and 6-positions.
- Esterification : Formation of the methyl ester at the 3-carboxylate position.
These steps require careful control of reaction conditions to achieve regioselectivity and high yields.
Preparation of Methyl 5-Bromo-1H-Indole-3-Carboxylate as a Precursor
A closely related compound, methyl 5-bromo-1H-indole-3-carboxylate, serves as a key intermediate. Its preparation is well documented and involves esterification of 5-bromo-1H-indole-3-carboxylic acid.
These methods provide a reliable route to the methyl ester of 5-bromoindole-3-carboxylic acid, which can be further functionalized.
Fluorination at the 4- and 6-Positions
Selective difluorination on the indole ring is a challenging transformation due to the reactivity of the aromatic system and the need for regioselectivity. Although direct protocols for 4,6-difluoro substitution are rare, fluorination strategies typically involve:
- Use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
- Directed ortho-lithiation followed by quenching with electrophilic fluorine sources.
- Transition-metal catalyzed fluorination using Pd or Cu catalysts.
The presence of the bromine substituent at the 5-position can direct regioselectivity and influence fluorination patterns.
Synthetic Route Example (Hypothetical Based on Related Literature)
- Starting Material : 5-bromo-1H-indole-3-carboxylic acid or its methyl ester.
- Directed Lithiation : Treatment with a strong base such as lithium diisopropylamide (LDA) at low temperature to lithiate positions 4 and 6 selectively.
- Electrophilic Fluorination : Addition of an electrophilic fluorinating agent (e.g., NFSI) to introduce fluorine atoms at the lithiated positions.
- Workup and Purification : Quenching, extraction, and purification by column chromatography or recrystallization.
This approach is consistent with standard fluorination protocols for aromatic systems and is adapted to the indole scaffold.
Data Table Summarizing Preparation Parameters
Research Findings and Considerations
- The esterification steps are well-established and provide moderate to good yields of methyl 5-bromoindole-3-carboxylate, which is a crucial intermediate.
- Selective fluorination at the 4- and 6-positions requires directed lithiation due to the electronic nature of the indole ring and the presence of bromine, which can influence regioselectivity.
- No direct synthetic protocols for this compound were found in the surveyed literature, but the adaptation of known indole fluorination methods is feasible.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity.
- Characterization data for related compounds include NMR (1H, 13C), IR, and HRMS, confirming structure and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Position and Reactivity: this compound has a unique substitution pattern with three halogen atoms, which may enhance its electrophilic character compared to mono-halogenated analogues like ethyl 5-fluoroindole-2-carboxylate . For example, C-2 carboxamides in exhibit strong hydrogen-bonding capacity, critical for biological interactions .
Halogen Effects :
- Bromine (in the target compound and ’s 9c) increases molecular weight and lipophilicity compared to fluorine-substituted derivatives, which could influence pharmacokinetic properties in drug discovery .
- Fluorine at C-4 and C-6 in the target compound may enhance metabolic stability and electron-deficient aromatic systems, favoring interactions in catalytic or receptor-binding contexts.
Key Observations:
- For example, utilized CuI-catalyzed click chemistry to introduce a triazole group , while employed amide coupling under reflux conditions .
- Low yields (e.g., 10% for some derivatives) highlight challenges in functionalizing indole scaffolds, suggesting that the target compound’s synthesis may require optimization for scale-up.
Spectral and Analytical Data
Table 3: Spectroscopic Comparisons
| Compound Name | $^1$H-NMR Shifts (δ ppm) | $^{13}$C-NMR Shifts (δ ppm) | IR Peaks (cm$^{-1}$) |
|---|---|---|---|
| This compound | Not reported | Not reported | Not reported |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) | 12.33 (NHCO), 8.0 (H-3 indole) | 190.5 (C=O), 157.62 (C-F) | 1666.50 (amide C=O) |
| 5-Bromo-3-(triazolylethyl)-1H-indole (Compound 9c) | 7.0–7.18 (aromatic H) | 111.93 (C-Br) | 3298.28 (N-H stretch) |
Key Observations:
Biological Activity
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C10H7BrF2N2O2
- Molecular Weight : Approximately 291.07 g/mol
- CAS Number : 1638763-46-8
The presence of bromine and fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. Indoles are often associated with various pharmacological effects, making them a focal point in medicinal chemistry.
Target Interactions
This compound has been studied for its ability to bind to multiple biological receptors. The binding affinity to these receptors can lead to various cellular responses:
- Antiviral Activity : Similar indole derivatives have shown inhibitory effects against viruses such as influenza A, suggesting potential antiviral applications for this compound.
- Anticancer Properties : The compound may inhibit enzymes involved in cancer cell proliferation, impacting pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth .
Enzyme Interaction
The compound interacts with various enzymes and proteins in biochemical pathways. Its ability to modulate enzyme activity can result in significant changes in cellular metabolism and signaling pathways. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have indicated that indole derivatives can inhibit specific enzymes that facilitate cancer cell growth.
Cellular Effects
This compound influences several cellular processes:
- Gene Expression Modulation : The compound can alter gene expression patterns, affecting the synthesis of proteins involved in critical cellular functions.
- Cell Signaling Pathways : It has been observed to modulate key signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Experimental Data
Recent studies have highlighted the potential of this compound in various experimental settings:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, which could lead to applications in treating infections caused by resistant strains of bacteria.
Anticancer Applications
The anticancer potential is particularly noteworthy. Compounds within the indole family are being explored for their ability to target various cancer types effectively. This compound's mechanism involving receptor binding may provide a basis for developing targeted cancer therapies .
Q & A
Q. How can researchers mitigate oxidative degradation during storage of bromo-fluoro indole derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
